1-(3-chlorophenyl)-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
1-(3-chlorophenyl)-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core, substituted with chlorophenyl, methoxyphenyl, methyl, and trifluoromethyl groups.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactionsIndustrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts are used under controlled conditions to achieve desired transformations.
Major Products: The major products formed depend on the specific reaction and conditions employed, often resulting in derivatives with modified functional groups
Scientific Research Applications
1-(3-chlorophenyl)-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-(3-chlorophenyl)-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine include other pyrazolo[3,4-b]pyridine derivatives with different substituents. These compounds share a common core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C21H15ClF3N3O |
---|---|
Molecular Weight |
417.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C21H15ClF3N3O/c1-12-19-17(21(23,24)25)11-18(13-5-3-8-16(9-13)29-2)26-20(19)28(27-12)15-7-4-6-14(22)10-15/h3-11H,1-2H3 |
InChI Key |
JEAWQJGSWFXGRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)(F)F)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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